(2-bromothiophen-3-yl)methanamine Hydrochloride
Overview
Description
(2-bromothiophen-3-yl)methanamine Hydrochloride: is a chemical compound with the molecular formula C5H7BrClNS . It is commonly used in scientific research, particularly in organic synthesis and pharmaceutical studies. The compound is known for its high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromothiophen-3-yl)methanamine Hydrochloride typically involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The general synthetic route can be summarized as follows:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to yield 2-bromothiophene.
Amination: 2-bromothiophene is then reacted with a suitable amine, such as methanamine, under controlled conditions to form (2-bromothiophen-3-yl)methanamine.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-bromothiophen-3-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted thiophenes with various functional groups.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Reduction Reactions: Reduced thiophene derivatives with altered functional groups.
Scientific Research Applications
Chemistry: (2-bromothiophen-3-yl)methanamine Hydrochloride is widely used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the study of enzyme inhibitors and receptor ligands.
Medicine: It is used in the synthesis of pharmacologically active compounds with potential therapeutic benefits.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-bromothiophen-3-yl)methanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (2-chlorothiophen-3-yl)methanamine Hydrochloride
- (2-fluorothiophen-3-yl)methanamine Hydrochloride
- (2-iodothiophen-3-yl)methanamine Hydrochloride
Comparison: Compared to its analogs, (2-bromothiophen-3-yl)methanamine Hydrochloride exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in certain substitution and cross-coupling reactions. Additionally, the compound’s specific electronic and steric properties contribute to its distinct behavior in various chemical and biological contexts .
Properties
IUPAC Name |
(2-bromothiophen-3-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGSRWWVZLZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CN)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384181 | |
Record name | (2-bromothiophen-3-yl)methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157664-47-6 | |
Record name | (2-bromothiophen-3-yl)methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.